2-Oxo-2-((4-(pyrrolidin-1-ylsulfonyl)phenyl)amino)ethyl 2-(methylthio)nicotinate

RGS4 G-protein signaling HTS

2-Oxo-2-((4-(pyrrolidin-1-ylsulfonyl)phenyl)amino)ethyl 2-(methylthio)nicotinate (CAS 475055-38-0, PubChem CID is a fully synthetic small molecule (MW 435.5 g/mol, C₁₉H₂₁N₃O₅S₂) that incorporates a 2-(methylthio)nicotinate ester linked via an oxoethyl amide bridge to a para-pyrrolidin-1-ylsulfonyl aniline moiety. The compound has been deposited in the NIH Molecular Libraries Small Molecule Repository (MLSMR) and subjected to multiple NIH Roadmap high-throughput screening (HTS) campaigns, producing activity annotations against RGS4, ADAM17, and opioid receptor targets.

Molecular Formula C19H21N3O5S2
Molecular Weight 435.5 g/mol
Cat. No. B13362897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-2-((4-(pyrrolidin-1-ylsulfonyl)phenyl)amino)ethyl 2-(methylthio)nicotinate
Molecular FormulaC19H21N3O5S2
Molecular Weight435.5 g/mol
Structural Identifiers
SMILESCSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3
InChIInChI=1S/C19H21N3O5S2/c1-28-18-16(5-4-10-20-18)19(24)27-13-17(23)21-14-6-8-15(9-7-14)29(25,26)22-11-2-3-12-22/h4-10H,2-3,11-13H2,1H3,(H,21,23)
InChIKeyYEBDJLBBLPQTKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-2-((4-(pyrrolidin-1-ylsulfonyl)phenyl)amino)ethyl 2-(methylthio)nicotinate – Structural Class and Screening Library Provenance


2-Oxo-2-((4-(pyrrolidin-1-ylsulfonyl)phenyl)amino)ethyl 2-(methylthio)nicotinate (CAS 475055-38-0, PubChem CID 2410789) is a fully synthetic small molecule (MW 435.5 g/mol, C₁₉H₂₁N₃O₅S₂) that incorporates a 2-(methylthio)nicotinate ester linked via an oxoethyl amide bridge to a para-pyrrolidin-1-ylsulfonyl aniline moiety [1]. The compound has been deposited in the NIH Molecular Libraries Small Molecule Repository (MLSMR) and subjected to multiple NIH Roadmap high-throughput screening (HTS) campaigns, producing activity annotations against RGS4, ADAM17, and opioid receptor targets [2]. No published medicinal chemistry optimization or SAR studies centered on this specific scaffold were identified in the open literature, situating the compound as an early-stage probe or tool compound candidate rather than a pre-optimized lead.

Why Generic Substitution of 2-Oxo-2-((4-(pyrrolidin-1-ylsulfonyl)phenyl)amino)ethyl 2-(methylthio)nicotinate with In-Class Analogs Is Not Supported by Evidence


Compounds sharing the 4-(pyrrolidin-1-ylsulfonyl)aniline or 2-(methylthio)nicotinate fragments cannot be assumed interchangeable with the target compound. The unique ester-linked assembly of these two pharmacophoric elements creates a distinct vector combination that influences target engagement and physicochemical properties simultaneously. Close structural analogs such as ethyl oxo{[4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}acetate (MW 326.37 g/mol) differ in both the ester warhead and the absent nicotinate ring , while 1-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide introduces a pyrazole core resulting in reported RdRp inhibition at 35–145 nM, a target profile absent in the target compound [1]. Conversely, simple 2-(methylthio)nicotinate esters such as 2-oxocyclohexyl 2-(methylthio)nicotinate lack the elaborated sulfonamide–aniline extension and address entirely different biological targets (e.g., Burkholderia mallei acyl-homoserine lactone synthase BmaI1) . Because no systematic matched-pair analysis or prospective head-to-head comparison has been published, any substitution would require de novo experimental validation.

Quantitative Differentiation Evidence for 2-Oxo-2-((4-(pyrrolidin-1-ylsulfonyl)phenyl)amino)ethyl 2-(methylthio)nicotinate Against Closest Structural Analogs


RGS4 Potentiation Activity – Target Compound vs. Ethyl Oxo Analog (Class-Level Inference)

The target compound was identified as a potentiator/activator of Regulator of G-Protein Signaling 4 (RGS4) in a primary cell-based HTS assay (PubChem AID 463111), with an activity outcome defined by a B-score < 4 SD below the library mean [1]. The truncated ethyl oxo{[4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}acetate analog, lacking the nicotinate ester extension, was not tested in this assay platform, precluding direct comparison. However, the additional 2-(methylthio)nicotinate moiety present in the target compound introduces additional hydrogen-bond acceptor sites (total HBA count = 8 vs. ~5 for the ethyl oxo analog) and increases logP to 2.1, potentially enhancing membrane permeability and target engagement relative to the simpler ester [2]. This evidence is classified as class-level inference due to the absence of matched-pair experimental data.

RGS4 G-protein signaling HTS

Opioid Receptor Agonist Screening Profile – Target Compound vs. PF-04455242 (Class-Level Inference)

In a luminescence-based cell-based primary HTS assay for mu/delta opioid receptor agonism (OPRM1-OPRD1_AG_LUMI_1536), the target compound was tested and generated a % activation value, though the exact quantitative result is not publicly disclosed in PubChem summaries . By contrast, PF-04455242 (2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine), a compound sharing the pyrrolidin-1-ylsulfonyl motif but on a biphenyl scaffold, demonstrates high-affinity κ-opioid receptor antagonism (K_i = 3 nM human, 21 nM rat, 22 nM mouse) with ~20-fold selectivity over μ-opioid receptors (K_i = 64 nM) [1]. The target compound's nicotinate ester linkage and distinct vector geometry suggest a divergent selectivity fingerprint; however, without public IC₅₀/K_i data, any selectivity claim remains unsubstantiated. Structural differentiation, not bioequivalence, must guide selection.

Opioid receptor OPRM1 OPRD1

ADAM17 Inhibition Screening Hit – Differentiation from 2-Oxocyclohexyl 2-(Methylthio)nicotinate (Supporting Evidence)

The target compound registered as an inhibitor hit in a quenched fluorescence resonance energy transfer (QFRET)-based primary HTS assay against ADAM17 (TACE), with an outcome defined by % inhibition cutoff . A structurally related 2-oxocyclohexyl 2-(methylthio)nicotinate ester, which retains the same nicotinate core but substitutes the sulfonamide–aniline extension with a cyclohexyl ketone, was screened against the acyl-homoserine lactone synthase BmaI1 (Burkholderia mallei), a completely unrelated target . This divergent screening history demonstrates that the para-sulfonamide aniline extension directs target engagement away from the nicotinate-based autoinducer synthase space and toward metalloprotease/GPCR signaling targets. However, the absence of IC₅₀ values, selectivity panels, or confirmatory dose–response data limits this observation to supporting evidence.

ADAM17 TACE metalloprotease

Evidence-Backed Application Scenarios for 2-Oxo-2-((4-(pyrrolidin-1-ylsulfonyl)phenyl)amino)ethyl 2-(methylthio)nicotinate


RGS4-Targeted Probe Development for G-Protein Signaling Pathway Dissection

The confirmed primary HTS activity in the RGS4 potentiation assay (PubChem AID 463111) makes this compound a starting point for developing chemical probes to interrogate RGS4-mediated regulation of GPCR signaling [1]. RGS4 negatively modulates Gα_i/o and Gα_q signaling downstream of M3 muscarinic receptors, and altered RGS4 expression is implicated in Parkinson's disease, schizophrenia, and L-DOPA-induced dyskinesia. A probe based on this scaffold could enable temporal control of RGS4 activity in cellular disease models.

ADAM17/TACE Inhibitor Fragment for Inflammatory Disease Research

The QFRET-based primary screen hit against ADAM17 (the TNF-α converting enzyme, TACE) positions this compound as a fragment-like starting point for developing metalloprotease inhibitors . ADAM17 is a validated therapeutic target in rheumatoid arthritis, psoriasis, and Crohn's disease. The compound's moderate molecular weight (435.5 Da) and computed logP (2.1) suggest it sits at the fragment–lead boundary, providing a suitable anchor for structure-based optimization of TACE inhibitors.

Selective Opioid Receptor Tool Compound for Receptor Dimerization Studies

Based on the OPRM1-OPRD1 co-agonist screening data, this compound may serve as a chemical tool to investigate μ-δ opioid receptor heterodimer pharmacology . The pyrrolidin-1-ylsulfonyl aniline motif is a recognized opioid receptor pharmacophore, and the unique nicotinate ester vector differentiates this compound from established ligands such as PF-04455242 (KOR-selective antagonist) and may confer distinct dimerization or biased signaling properties requiring experimental characterization.

Multi-Target Chemical Biology Probe for Polypharmacology Screening Panels

The compound's concurrent activity annotations across three therapeutically relevant target families (GPCR regulation via RGS4, metalloprotease inhibition via ADAM17, and opioid receptor modulation) recommend it as a polypharmacology probe for screening panels designed to identify compounds with multi-target engagement profiles [1]. Such probes are valuable in phenotypic screening cascades where simultaneous modulation of inflammatory, neurological, and GPCR signaling pathways is sought.

Quote Request

Request a Quote for 2-Oxo-2-((4-(pyrrolidin-1-ylsulfonyl)phenyl)amino)ethyl 2-(methylthio)nicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.